1,2-Dichloro-4-methoxy-3-nitrobenzene
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Overview
Description
1,2-Dichloro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. This compound is a derivative of benzene, where two chlorine atoms, one methoxy group, and one nitro group are substituted on the benzene ring. It is a pale yellow solid and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various biochemical pathways. For example, a cytochrome P450 system has been found to initiate the degradation of 4-nitroanisole, a similar compound . The specific pathways involved in the metabolism of “3,4-Dichloro-2-nitroanisole” would depend on its specific structure and the organisms in which it is metabolized.
Biochemical Analysis
Biochemical Properties
Nitro compounds, such as 3,4-Dichloro-2-nitroanisole, are known to interact with various enzymes and proteins . The nitro group (−NO2) in these compounds can undergo reduction by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine derivatives . These derivatives can further interact with other biomolecules, affecting various biochemical reactions .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Nitro compounds can be metabolized through various pathways, often involving the action of nitroreductase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methoxy-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2-dichloro-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in the presence of a solvent such as ethanol.
Reduction: Iron powder in acidic medium or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of 1,2-dichloro-4-amino-3-nitrobenzene.
Reduction: Formation of 1,2-dichloro-4-methoxy-3-aminobenzene.
Oxidation: Formation of 1,2-dichloro-4-carboxy-3-nitrobenzene.
Scientific Research Applications
1,2-Dichloro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the methoxy group, making it less reactive in nucleophilic substitution reactions.
1,2-Dichloro-4-methoxybenzene: Lacks the nitro group, making it less reactive in reduction reactions.
1,2-Dichloro-3-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1,2-Dichloro-4-methoxy-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1,2-dichloro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTYLCUHUTYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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